Physicochemical properties of 2-Fluoro-5-methylphenyl isocyanate
Physicochemical properties of 2-Fluoro-5-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, reactivity, and handling of 2-Fluoro-5-methylphenyl isocyanate (CAS Number: 190774-50-6). The information is intended to support laboratory research and development activities.
Core Physicochemical Properties
2-Fluoro-5-methylphenyl isocyanate, also known as 1-fluoro-2-isocyanato-4-methylbenzene, is an organic building block valued for its reactive isocyanate group.[1] Its fundamental properties are summarized below.
Table 1: Physicochemical Data for 2-Fluoro-5-methylphenyl isocyanate
| Property | Value | Reference |
| CAS Number | 190774-50-6 | [1][2][3] |
| Molecular Formula | C₈H₆FNO | [1][2][3] |
| Molecular Weight | 151.14 g/mol | [1][3] |
| Boiling Point | 192 °C (lit.) | [1] |
| Density | 1.159 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.511 (lit.) | [1] |
| Flash Point | 85 °C (185 °F) - closed cup | [1] |
| Storage Temperature | -20°C | [1] |
Chemical Structure and Identifiers
-
IUPAC Name: 1-Fluoro-2-isocyanato-4-methylbenzene
-
Linear Formula: FC₆H₃(CH₃)NCO[1]
-
SMILES String: Cc1ccc(F)c(c1)N=C=O[1]
-
InChI Key: GLSUJZPVKMKUPJ-UHFFFAOYSA-N[1]
Reactivity and Handling
Isocyanates are highly reactive electrophilic compounds.[4] The carbon atom in the isocyanate group (-N=C=O) is electron-deficient, making it susceptible to nucleophilic attack.[4]
Key Reactivity Information:
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Reaction with Nucleophiles: Isocyanates react exothermically with a wide range of nucleophiles, including alcohols, amines, water, and thiols.[5] These reactions lead to the formation of urethanes (carbamates), ureas, and thiocarbamates, respectively.
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Moisture Sensitivity: This compound is sensitive to moisture.[6] It reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[5] This can lead to pressure buildup in sealed containers.
-
Self-Reactivity: Under certain conditions, such as high temperatures or in the presence of catalysts, isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates).[7]
Handling and Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Recommended storage is at -20°C to maintain stability.[1]
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid contact with incompatible materials such as water, acids, bases, alcohols, and amines.[5][8]
Experimental Protocols
While a specific, detailed synthesis protocol for 2-Fluoro-5-methylphenyl isocyanate was not found in the search results, a general method for synthesizing isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. A more modern and common laboratory approach is the Curtius, Hofmann, or Lossen rearrangement.
A general process for the synthesis of aryl isocyanates from bromobenzene and sodium cyanate has been described, which could be adapted.[9]
General Experimental Workflow for Reaction with an Alcohol:
This protocol outlines a typical procedure for the synthesis of a carbamate (urethane) using 2-Fluoro-5-methylphenyl isocyanate and a generic alcohol (R-OH).
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Ensure all solvents are anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane).
-
Addition of Isocyanate: Slowly add 2-Fluoro-5-methylphenyl isocyanate (1.0-1.1 eq.) to the stirred alcohol solution at room temperature or 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a small amount of saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Diagrams
Caption: Reaction scheme for urethane synthesis.
References
- 1. 2-Fluoro-5-methylphenyl isocyanate 98 190774-50-6 [sigmaaldrich.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 2-Fluoro-5-methylphenyl isocyanate [oakwoodchemical.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 5-FLUORO-2-METHYLPHENYL ISOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

